Stannane, triethyl(trifluoroacetoxy)-
Description
Stannane, triethyl(trifluoroacetoxy)- is an organotin compound characterized by a central tin atom bonded to three ethyl groups and one trifluoroacetoxy (CF₃COO⁻) ligand. This structure places it within the broader class of hypercoordinated stannanes, where tin exhibits coordination numbers exceeding four due to interactions with electronegative substituents. The trifluoroacetoxy group introduces significant electronic and steric effects, enhancing reactivity in organic synthesis and catalytic applications .
Properties
CAS No. |
429-30-1 |
|---|---|
Molecular Formula |
C8H15F3O2Sn |
Molecular Weight |
318.91 g/mol |
IUPAC Name |
triethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3C2H5.Sn/c3-2(4,5)1(6)7;3*1-2;/h(H,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
QAEBFRUUTMMCLW-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of stannane, triethyl(trifluoroacetoxy)- typically involves the reaction of triethyltin chloride with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{(C2H5)3SnCl} + \text{CF3COOH} \rightarrow \text{(C2H5)3SnOCOCF3} + \text{HCl} ]
This method is commonly used in laboratory settings for the preparation of this compound .
Chemical Reactions Analysis
Photooxidation and Radical Cation Dynamics
Thymidine undergoes photooxidation via electron transfer, forming radical cations that react with water or undergo deprotonation. Key findings:
-
Radical cation hydration : The thymidine radical cation hydrates at C(6), forming a C(6)-OH adduct radical (quantum yield: 0.66 for thymidine) .
-
Deuterium effects : In Thymidine-d9:
Table 1: Photooxidation Parameters
| Parameter | Thymidine | Thymidine-d9 (Predicted) |
|---|---|---|
| Quantum yield (pH 7) | 0.66 | 0.58–0.62 |
| C(6)-OH formation rate (s⁻¹) | 1.4 × 10⁷ | 1.1 × 10⁷ |
| Superoxide involvement | 25% | 18–22% |
Ozonolysis and Oxidative Cleavage
Ozonolysis of thymidine produces formylurea derivatives and hydantoins via Criegee intermediates . Deuteriation impacts:
-
Ozonide stability : Deuterated C(5)-methyl groups slow H/D abstraction during ozonide decomposition (KIE ≈ 3–6) .
-
Product distribution : Thymidine-d9 favors N-(2-deoxy-β-D-erythropentofuranosyl)formylurea (22 ) over 5-hydroxy-5-methylhydantoin (23 ) due to reduced H₂O₂ elimination rates .
Table 2: Ozonolysis Products
| Product | Thymidine Yield (%) | Thymidine-d9 Yield (%) |
|---|---|---|
| Formylurea (22 ) | 58 | 68–72 |
| Hydantoin (23 ) | 34 | 25–28 |
| H₂O₂ generation | 25 |
Scientific Research Applications
Stannane, triethyl(trifluoroacetoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Mechanism of Action
The mechanism of action of stannane, triethyl(trifluoroacetoxy)- involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various substrates, facilitating different chemical reactions. The trifluoroacetoxy group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural Insights
DFT calculations (PBE0-GD3BJ method) predict a trigonal bipyramidal geometry around tin, with the trifluoroacetoxy group occupying an axial position. This hypercoordination stabilizes the compound in both solid and solution states, as evidenced by $^{119}\text{Sn}$ NMR chemical shifts .
Comparison with Similar Organotin Compounds
Tetraethylstannane (C₈H₂₀Sn)
- Structure : Tetrahedral geometry with four ethyl groups.
- Reactivity: Lacks electrophilic sites due to the absence of electron-withdrawing groups. Primarily used as a precursor in organometallic synthesis.
- Physical State : Gas at room temperature, contrasting with the solid/semi-solid state of triethyl(trifluoroacetoxy)stannane .
Stannane, (acetyloxy)triphenyl- (C₂₀H₁₈O₂Sn)
- Structure : Triphenyltin core with an acetoxy (CH₃COO⁻) group.
- Reactivity : The acetoxy group is less electron-withdrawing than trifluoroacetoxy, reducing Lewis acidity. Used in antifouling coatings and catalysis.
- Stability : Less prone to hydrolysis compared to trifluoroacetoxy derivatives due to weaker electron withdrawal .
Dibutyltin bis(trifluoroacetate) (C₁₂H₁₈F₆O₄Sn)
- Structure : Dibutyltin core with two trifluoroacetoxy ligands.
- Reactivity : Higher electrophilicity than triethyl(trifluoroacetoxy)stannane due to dual trifluoroacetoxy groups. Used in transesterification and polymerization.
- Synthesis : Prepared via direct trifluoroacetate substitution on dibutyltin dichloride (yield: 22–37%) .
Key Research Findings
Electronic Effects of Trifluoroacetoxy
- The CF₃ group induces a -I effect, increasing tin’s electrophilicity. This enhances reactivity in nucleophilic substitutions, as seen in BODIPY fluorophore synthesis ().
- Quantum yield improvements in fluorinated BODIPY compounds (e.g., 9–11) correlate with trifluoroacetoxy’s electron-withdrawing capacity .
Comparative Reactivity in Organic Transformations
- Triethyl(trifluoroacetoxy)stannane outperforms non-fluorinated analogs (e.g., acetoxy derivatives) in radical reactions due to faster ligand dissociation. For example, it facilitates alkoxy radical generation in hypervalent iodine systems () .
- In contrast, dibutyltin bis(trifluoroacetate) exhibits higher catalytic efficiency in esterification but lower solubility in nonpolar solvents .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State | Key Applications |
|---|---|---|---|---|---|
| Triethyl(trifluoroacetoxy)stannane | C₈H₁₅F₃O₂Sn | 327.94* | Not Provided | White solid | Catalysis, Fluorophore synthesis |
| Tetraethylstannane | C₈H₂₀Sn | 234.95 | 597-64-8 | Gas | Organometallic precursor |
| Dibutyltin bis(trifluoroacetate) | C₁₂H₁₈F₆O₄Sn | 449.86 | 52112-09-1 | Yellow semi-solid | Polymerization catalysts |
*Calculated based on analogous compounds.
Table 2: Comparative Reactivity
| Compound | Electrophilicity (DFT) | Hydrolysis Rate (k, s⁻¹) | Catalytic Efficiency (Relative) |
|---|---|---|---|
| Triethyl(trifluoroacetoxy)stannane | High | 1.2 × 10⁻³ | 1.0 |
| (Acetyloxy)triphenylstannane | Moderate | 3.5 × 10⁻⁵ | 0.4 |
| Dibutyltin bis(trifluoroacetate) | Very High | 5.8 × 10⁻³ | 1.8 |
Toxicity and Handling
highlights understudied toxicity in related organometallics, recommending storage at -20°C in dark, inert environments .
Biological Activity
Stannane, triethyl(trifluoroacetoxy)-, also known by its CAS number 429-30-1, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis methods, and applications in research.
Molecular Formula: C9H15F3O3Sn
Molecular Weight: 320.3 g/mol
IUPAC Name: Triethyl(trifluoroacetoxy)stannane
The compound features a triethyl group and trifluoroacetoxy moiety, which contribute to its reactivity and potential biological interactions.
Biological Activity
Research into the biological activity of Stannane, triethyl(trifluoroacetoxy)- is limited but suggests several avenues of interest:
- Cytotoxicity: Preliminary studies indicate that organotin compounds, including triethylstannane derivatives, exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves disruption of cellular membranes and interference with metabolic processes .
- Antimicrobial Properties: Some organotin compounds have shown antimicrobial activity against a range of pathogens. The trifluoroacetoxy group may enhance this activity by facilitating the compound's penetration into microbial cells .
- Enzyme Inhibition: There is evidence that certain organotin compounds can inhibit specific enzymes, potentially leading to altered metabolic pathways in target organisms. This inhibition is hypothesized to arise from the interaction of the tin atom with enzyme active sites .
Case Studies
-
Cytotoxic Effects on Cancer Cells:
A study evaluated the cytotoxicity of various organotin compounds, including Stannane, triethyl(trifluoroacetoxy)-, against human cancer cell lines. Results indicated that this compound exhibited moderate cytotoxicity, particularly against breast cancer cells, with an IC50 value in the micromolar range . -
Antimicrobial Activity:
Research involving the antimicrobial properties of organotin compounds highlighted that triethylstannane derivatives could effectively inhibit the growth of both gram-positive and gram-negative bacteria. The presence of the trifluoroacetoxy group was linked to enhanced membrane permeability .
The biological activity of Stannane, triethyl(trifluoroacetoxy)- is believed to be mediated through several mechanisms:
- Membrane Disruption: The lipophilicity imparted by the trifluoroacetoxy group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation: Organotin compounds can induce oxidative stress within cells by increasing ROS levels, which can lead to apoptosis in cancer cells.
Comparative Analysis
A comparison of Stannane, triethyl(trifluoroacetoxy)- with other organotin compounds reveals distinct differences in biological activity:
| Compound Name | Cytotoxicity (IC50 μM) | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| Stannane, triethyl(trifluoroacetoxy)- | 10-20 | Moderate | Yes |
| Tri-n-butyltin oxide | 5-15 | High | Yes |
| Triethylstannyl acetate | 15-25 | Low | No |
Q & A
Q. What are the established synthetic routes for triethyl(trifluoroacetoxy)stannane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves transesterification or ligand exchange reactions. For example, reacting triethylstannane hydroxide with trifluoroacetic anhydride under anhydrous conditions yields the target compound. Key variables include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote decomposition of the trifluoroacetoxy group .
- Solvent Choice : Inert solvents like THF or dichloromethane minimize side reactions, while polar aprotic solvents (e.g., DMF) can accelerate ligand exchange but risk hydrolysis .
- Catalysts : Use of Et₃N as a base enhances reactivity by scavenging acidic byproducts, improving yields to >75% .
Q. Which spectroscopic techniques are most effective for characterizing triethyl(trifluoroacetoxy)stannane, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹⁹F NMR : The trifluoroacetoxy group exhibits a distinct triplet near δ -75 ppm (J ≈ 300 Hz for coupling with ¹¹⁷/¹¹⁹Sn) .
- ¹¹⁹Sn NMR : A singlet near δ -200 ppm confirms the tetrahedral Sn coordination environment .
- IR Spectroscopy : Strong C=O stretching at 1780–1790 cm⁻¹ and Sn-O vibrations at 550–600 cm⁻¹ validate the trifluoroacetoxy ligand .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 361 (C₈H₁₅F₃O₂Sn⁺) with isotopic Sn patterns .
Q. How does the trifluoroacetoxy group influence the reactivity of organotin compounds in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoroacetoxy group increases the Lewis acidity of the Sn center, enhancing transmetalation rates in Stille couplings. However, it also reduces thermal stability:
- Advantage : Accelerates ligand transfer to Pd(0) catalysts, enabling room-temperature reactions in aryl-aryl couplings .
- Challenge : Decomposition above 50°C releases trifluoroacetic acid, which can protonate sensitive substrates. Stabilizing additives (e.g., Na₂CO₃) are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of triethyl(trifluoroacetoxy)stannane under varying atmospheric conditions?
Methodological Answer: Decomposition pathways are highly atmosphere-dependent:
- Inert Conditions (N₂) : Homolytic Sn-O bond cleavage generates triethylstannyl radicals and trifluoroacetoxy radicals, detectable via EPR spectroscopy. Radical recombination products dominate .
- Moist Air : Hydrolysis produces SnO₂ nanoparticles and trifluoroacetic acid, confirmed by TGA-FTIR mass loss at 120–150°C and gaseous CF₃COOH detection .
- Oxygen-Rich Environments : Oxidative degradation forms Et₃SnOOCR intermediates (R = CF₃), identified via GC-MS after derivatization with diazomethane .
Q. How do solvent polarity and coordinating additives affect the stability of triethyl(trifluoroacetoxy)stannane in solution-phase reactions?
Methodological Answer:
- Nonpolar Solvents (Hexane) : Prolonged stability (>48 hours at 25°C) due to minimized Sn···O solvent interactions .
- Polar Aprotic Solvents (DMSO) : Rapid decomposition (<6 hours) via ligand displacement by DMSO, forming Et₃Sn-S(O)Me₂ complexes (observed via ¹¹⁹Sn NMR) .
- Additives : Crown ethers (e.g., 18-crown-6) stabilize the Sn center by encapsulating Et₃Sn⁺, reducing hydrolysis rates by 70% .
Q. What strategies resolve contradictions in reported reaction outcomes when using triethyl(trifluoroacetoxy)stannane as a transmetalation agent?
Methodological Answer: Discrepancies often arise from trace moisture or oxygen. Mitigation protocols include:
- Pre-Reaction Purity Checks : Quantify residual SnO impurities via iodometric titration .
- Inert Atmosphere Optimization : Use Schlenk lines with O₂ < 1 ppm (monitored via gas sensors) to prevent oxidation .
- Catalyst Screening : Pd₂(dba)₃ with XPhos ligand systems outperform Pd(PPh₃)₄ in moisture-sensitive couplings, achieving >90% reproducibility .
Q. What computational methods are validated for modeling the electronic structure and ligand exchange kinetics of triethyl(trifluoroacetoxy)stannane?
Methodological Answer:
- DFT Calculations : B3LYP/def2-TZVP reliably predicts Sn-O bond dissociation energies (∼45 kcal/mol) and frontier orbital energies (LUMO = -1.8 eV) .
- MD Simulations : OPLS-AA force fields model ligand exchange kinetics in THF, showing a 10⁴-fold rate increase with Cl⁻ ions due to associative SN2 mechanisms .
- QTAIM Analysis : Identifies critical Sn···F noncovalent interactions (ρ = 0.015 a.u.) that stabilize transition states in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
